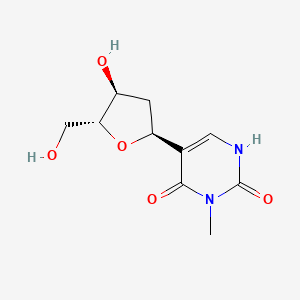

2'-Deoxy-3-methylpseudouridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2'-Deoxy-3-methylpseudouridine, also known as this compound, is a useful research compound. Its molecular formula is C10H14N2O5 and its molecular weight is 242.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Structural Properties and Synthesis

The synthesis of 2'-deoxy-3-methylpseudouridine involves several chemical steps, including trimethylsilylation and methylation processes. The first successful synthesis was reported in the literature, demonstrating the compound's potential for further research applications . The structural modifications contribute to its stability and functionality when incorporated into RNA molecules.

Applications in mRNA Therapeutics

Enhanced mRNA Stability:

this compound is recognized for its ability to enhance the stability of mRNA molecules. This stability is crucial for the development of effective mRNA vaccines and therapeutics, as it allows for prolonged expression of the encoded proteins in vivo.

Improved Translation Efficiency:

Studies have shown that incorporating this compound into mRNA can lead to increased translation efficiency. This is particularly important in vaccine development, where robust protein expression is necessary for eliciting an immune response .

Case Study: COVID-19 Vaccines

The use of modified nucleosides like this compound has been pivotal in the formulation of COVID-19 mRNA vaccines. These modifications help to evade innate immune detection, thereby enhancing protein production significantly compared to unmodified mRNAs .

Applications in Antiviral Therapies

Research indicates that this compound can be utilized in antiviral therapies by enhancing the efficacy of RNA-based drugs. Its incorporation into therapeutic RNA can improve resistance against nucleases, thereby prolonging the therapeutic effects.

Potential in Gene Editing Technologies

The compound may also find applications in gene editing technologies such as CRISPR/Cas9 systems. By modifying guide RNAs with this compound, researchers can potentially enhance the specificity and efficiency of gene editing processes.

Comparative Analysis of Modified Nucleosides

To better understand the advantages of this compound over other modified nucleosides, a comparative analysis is presented below:

| Modified Nucleoside | Stability | Translation Efficiency | Immune Evasion |

|---|---|---|---|

| This compound | High | High | Yes |

| N1-Methylpseudouridine | Moderate | Very High | Yes |

| 5-Methylcytidine | Moderate | Moderate | Limited |

Future Directions and Research Opportunities

Ongoing research is focused on optimizing the synthesis and incorporation methods for this compound into various RNA constructs. There is potential for further exploration in areas such as:

- Personalized Medicine: Tailoring RNA therapies using this modified nucleoside to enhance patient-specific responses.

- Cancer Immunotherapy: Investigating its role in developing RNA-based cancer vaccines that can trigger robust immune responses.

- Combination Therapies: Exploring synergistic effects when used alongside other therapeutic agents.

Propiedades

Número CAS |

81691-10-3 |

|---|---|

Fórmula molecular |

C10H14N2O5 |

Peso molecular |

242.23 g/mol |

Nombre IUPAC |

5-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O5/c1-12-9(15)5(3-11-10(12)16)7-2-6(14)8(4-13)17-7/h3,6-8,13-14H,2,4H2,1H3,(H,11,16)/t6-,7-,8+/m0/s1 |

Clave InChI |

QDIHUJOIPYIRQS-BIIVOSGPSA-N |

SMILES |

CN1C(=O)C(=CNC1=O)C2CC(C(O2)CO)O |

SMILES isomérico |

CN1C(=O)C(=CNC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)O |

SMILES canónico |

CN1C(=O)C(=CNC1=O)C2CC(C(O2)CO)O |

Sinónimos |

2'-deoxy-3-methylpseudouridine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.